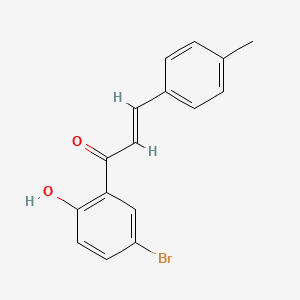

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (rings A and B). The compound features a 5-bromo-2-hydroxyphenyl group (ring A) and a 4-methylphenyl group (ring B). Chalcones are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are modulated by substituent patterns on the aromatic rings .

Key structural attributes:

- Ring A: Bromine at position 5 (meta to the hydroxyl group) and hydroxyl at position 2 (ortho to the ketone).

- Ring B: Methyl group at the para position.

- The (2E)-configuration ensures planarity of the α,β-unsaturated system, critical for electronic conjugation and biological interactions.

Properties

IUPAC Name |

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,19H,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUSNPIGLSRDMY-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The double bond in the chalcone structure can be reduced to form a dihydrochalcone.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 5-bromo-2-hydroxybenzophenone or 5-bromo-2-hydroxybenzoic acid.

Reduction: Formation of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1-one.

Substitution: Formation of compounds like 5-azido-2-hydroxyphenyl-3-(4-methylphenyl)prop-2-en-1-one.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The biological activity of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets. The hydroxyl and bromine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Comparison of IC₅₀ Values and Substituent Patterns

Key Insights :

- Electronegativity : Fluorine (F) on ring B (e.g., 2j) enhances inhibitory activity (IC₅₀ = 4.7 μM) compared to methoxy (OCH₃) in 2h (IC₅₀ = 13.8 μM) .

- Bromine vs. Iodine : Bromine at position 5 (target compound) may offer a balance between steric bulk and electronic effects compared to iodine in 2j .

- Hydroxyl vs. Methoxy : Hydroxyl groups on ring A (target compound, Cardamonin) improve activity through H-bonding, whereas methoxy () diminishes this interaction .

Crystallographic and Physicochemical Properties

- Planarity and Dihedral Angles : The dihedral angle between rings A and B in chalcones influences molecular stacking and interactions. For example, (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibits a dihedral angle of 8.49°, promoting tight crystal packing via C–H⋯F/Br interactions . The target compound’s 5-bromo-2-hydroxyphenyl group may induce similar planarity.

- Melting Points : Chalcones with nitro or methoxy groups (e.g., LabMol-95, 194°C) exhibit higher melting points than halogenated derivatives, likely due to increased polarity .

Biological Activity

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant attention in biomedical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-methylacetophenone. The reaction is facilitated by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Chemical Structure

- Molecular Formula : C16H13BrO2

- Molecular Weight : 321.18 g/mol

- CAS Number : 908563-75-7

Antimicrobial Properties

Research indicates that chalcones possess notable antimicrobial activity. In vitro studies have demonstrated that this compound exhibits significant antibacterial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent activity comparable to known antibiotics .

Anticancer Activity

Chalcone derivatives are being investigated for their anticancer properties. A study highlighted the compound's ability to induce apoptosis in melanoma cells through several mechanisms:

- Cell Cycle Arrest : The compound caused G2/M phase arrest, influencing proteins like cyclin B1 and p21.

- Apoptosis Induction : It activated caspases and altered mitochondrial membrane potential, leading to increased levels of pro-apoptotic proteins such as Bax and Bad while decreasing anti-apoptotic proteins like Bcl-xL .

- DNA Damage Response : The compound was shown to activate DNA damage response pathways, which are crucial for cancer cell survival .

The biological activity of this compound can be attributed to its structural features:

- The hydroxyl group enhances hydrogen bonding with target enzymes.

- The bromine atom increases lipophilicity, potentially improving cell membrane penetration.

These interactions allow the compound to inhibit specific enzymes involved in inflammation and cancer cell proliferation, making it a candidate for therapeutic applications.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Evaluation

In a recent study, this compound was tested against melanoma cell lines A2058 and BLM. Results showed a time-dependent increase in apoptosis markers and a decrease in viable cells after treatment with the compound over 72 hours. This suggests its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various chalcone derivatives, including this compound. The compound exhibited strong activity against Staphylococcus aureus with MIC values indicating effectiveness similar to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.